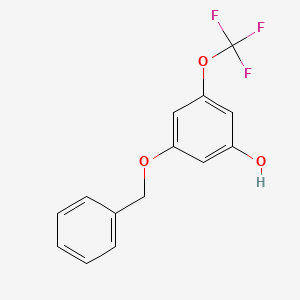

3-(Benzyloxy)-5-(trifluoromethoxy)phenol

Description

3-(Benzyloxy)-5-(trifluoromethoxy)phenol is a synthetic aromatic phenol derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 3-position and a trifluoromethoxy group (-OCF₃) at the 5-position of the phenolic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure combines electron-donating (benzyloxy) and electron-withdrawing (trifluoromethoxy) substituents, which influence its physicochemical properties and reactivity. The benzyloxy group enhances lipophilicity, while the trifluoromethoxy group contributes to metabolic stability and electronic modulation .

Properties

IUPAC Name |

3-phenylmethoxy-5-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O3/c15-14(16,17)20-13-7-11(18)6-12(8-13)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPATPFGRIYDFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-(trifluoromethoxy)phenol typically involves the introduction of the benzyloxy and trifluoromethoxy groups onto a phenol ring. One common method involves the reaction of 3-hydroxy-5-(trifluoromethoxy)benzaldehyde with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(Benzyloxy)-5-(trifluoromethoxy)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenol moiety can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group, leading to the formation of benzyl alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Benzyl alcohol derivatives.

Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.

Scientific Research Applications

Pharmaceutical Development

The compound has potential applications in drug development due to its biological activity. It may act as an enzyme inhibitor, particularly against targets involved in metabolic pathways. Similar compounds have shown promise in treating conditions such as cancer and inflammation due to their ability to modulate enzyme activity and receptor interactions.

Research indicates that 3-(Benzyloxy)-5-(trifluoromethoxy)phenol may exhibit:

- Antioxidant Activity : Its phenolic structure allows it to scavenge free radicals, potentially providing protective effects against oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various pathogens, making it a candidate for further exploration in antimicrobial therapies.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could lead to applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities and mechanisms of action associated with compounds similar to 3-(Benzyloxy)-5-(trifluoromethoxy)phenol:

- Enzyme Interaction Studies : Research has demonstrated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, suggesting that this compound may also possess similar inhibitory capabilities.

- Pharmacological Potential : The trifluoromethoxy group significantly enhances binding affinity to various biological targets, indicating potential for developing new pharmaceuticals targeting diseases such as cancer or inflammation.

- Material Science Applications : The unique properties of this compound make it suitable for developing advanced materials with specific thermal and electrical characteristics.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-(trifluoromethoxy)phenol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Positional Isomers

- 3-Methoxy-5-(trifluoromethoxy)phenol (CAS 1261752-88-8): Replacing the benzyloxy group with methoxy (-OCH₃) reduces steric bulk and lipophilicity. This analog has a molecular weight of 208.13 g/mol (vs. ~284 g/mol for the benzyloxy compound) and a predicted pKa of 8.45, indicating lower acidity compared to the benzyloxy derivative due to reduced resonance stabilization .

Halogenated Derivatives

- 3-Chloro-5-(trifluoromethyl)phenol (CAS 570391-18-3): The chloro group (-Cl) at the 3-position and -CF₃ at the 5-position create a strongly electron-deficient aromatic ring, leading to higher acidity (pKa < 8) compared to the benzyloxy-trifluoromethoxy analog. This derivative is used in pesticidal applications .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |

|---|---|---|---|---|---|

| 3-(Benzyloxy)-5-(trifluoromethoxy)phenol | C₁₄H₁₁F₃O₃ | ~284 | N/A | N/A | ~9.0* |

| 3-Methoxy-5-(trifluoromethoxy)phenol | C₈H₇F₃O₃ | 208.13 | 1.366 | 246.2 | 8.45 |

| 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol | C₁₄H₁₀F₄O₂ | 286.23 | N/A | N/A | N/A |

*Predicted based on substituent effects. The benzyloxy group slightly raises pKa compared to methoxy analogs due to resonance donation .

Biological Activity

3-(Benzyloxy)-5-(trifluoromethoxy)phenol is an organic compound notable for its unique structural features, including a benzyloxy group and a trifluoromethoxy group attached to a phenolic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, which may contribute to the compound's biological efficacy.

- Molecular Formula : C₁₄H₁₁F₃O₃

- CAS Number : 1881293-37-3

- Synthesis : The compound can be synthesized through the reaction of 3-hydroxy-5-(trifluoromethoxy)benzaldehyde with benzyl alcohol, typically using potassium carbonate as a base in solvents like dimethylformamide at elevated temperatures .

Antimicrobial Activity

Research indicates that 3-(benzyloxy)-5-(trifluoromethoxy)phenol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents, particularly against drug-resistant strains .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. In cell line studies, it has shown cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| A549 (Lung Cancer) | 20 µM |

These results indicate that further investigation into its molecular mechanisms could provide insights into its utility as a therapeutic agent .

The biological activity of 3-(benzyloxy)-5-(trifluoromethoxy)phenol is believed to arise from its interaction with specific molecular targets within cells. The trifluoromethoxy group enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It could interact with specific receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activities of related compounds, providing context for understanding the significance of 3-(benzyloxy)-5-(trifluoromethoxy)phenol:

- Study on Antimicrobial Efficacy : A comparative study highlighted that derivatives with similar functional groups exhibited enhanced activity against Staphylococcus aureus and other pathogens, reinforcing the potential of trifluoromethoxy-substituted phenols in antimicrobial development .

- Anticancer Research : Research on structurally related phenolic compounds indicated that modifications in substituents significantly affected their cytotoxicity profiles against various cancer cell lines, suggesting that fine-tuning the chemical structure can optimize therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.